2-(2,4-dichlorophenoxy)-1-(4-(2-methyl-6-(1H-pyrrol-1-yl)pyrimidin-4-yl)piperazin-1-yl)ethanone
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Description
2-(2,4-dichlorophenoxy)-1-(4-(2-methyl-6-(1H-pyrrol-1-yl)pyrimidin-4-yl)piperazin-1-yl)ethanone is a useful research compound. Its molecular formula is C21H21Cl2N5O2 and its molecular weight is 446.33. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Medicinal Applications
Novel heterocyclic compounds derived from similar structural frameworks have been synthesized for their potential medicinal applications. For instance, compounds with the piperazine moiety have been explored for their analgesic and anti-inflammatory activities, highlighting the therapeutic potential of such structures (A. Abu‐Hashem et al., 2020). Furthermore, derivatives containing the pyrimidin-4-yl and piperazin-1-yl groups have been synthesized and evaluated for their antiproliferative activity against human cancer cell lines, suggesting the relevance of these moieties in developing anticancer agents (L. Mallesha et al., 2012).
Pharmacological Properties
The pharmacological properties of compounds structurally related to "2-(2,4-dichlorophenoxy)-1-(4-(2-methyl-6-(1H-pyrrol-1-yl)pyrimidin-4-yl)piperazin-1-yl)ethanone" have been extensively studied. Research on such compounds has focused on their potential as inhibitors of biological targets relevant to disease treatment. For example, studies on triazine derivatives bearing piperazine amide moiety have demonstrated significant antiproliferative effects against breast cancer cells, indicating the potential of these compounds in cancer therapy (L. Yurttaş et al., 2014).
Material Science and Chemistry
The structural features of compounds like "this compound" also have implications in material science and synthetic chemistry. The synthesis of polyamides containing uracil and adenine, for example, demonstrates the utility of these structural motifs in creating polymers with potential applications ranging from biocompatible materials to novel drug delivery systems (M. Hattori & M. Kinoshita, 1979).
Properties
IUPAC Name |
2-(2,4-dichlorophenoxy)-1-[4-(2-methyl-6-pyrrol-1-ylpyrimidin-4-yl)piperazin-1-yl]ethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21Cl2N5O2/c1-15-24-19(26-6-2-3-7-26)13-20(25-15)27-8-10-28(11-9-27)21(29)14-30-18-5-4-16(22)12-17(18)23/h2-7,12-13H,8-11,14H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JZDMKXREUGRSCE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CC(=N1)N2CCN(CC2)C(=O)COC3=C(C=C(C=C3)Cl)Cl)N4C=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21Cl2N5O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
446.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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